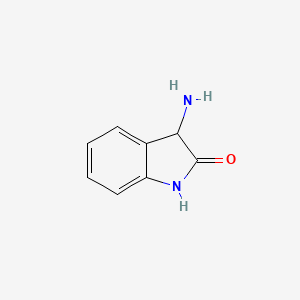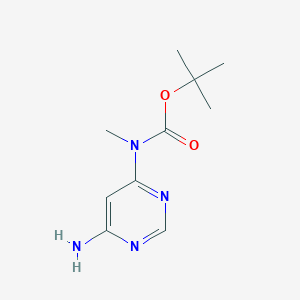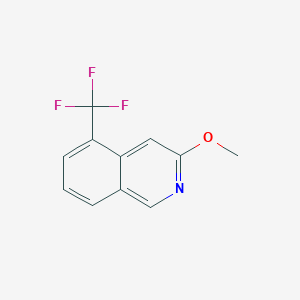![molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4](/img/structure/B1141670.png)
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane
Vue d'ensemble
Description
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane: is a chemical compound with the molecular formula C11H19ClSi . It is characterized by a bicyclic structure, specifically a norbornene moiety, attached to a chlorodimethylsilane group. This compound is used in various chemical reactions and has applications in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane typically involves the reaction of norbornene derivatives with chlorodimethylsilane. One common method is the hydrosilylation of norbornene with chlorodimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-containing products.
Oxidation Reactions: The silicon moiety can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, at room temperature.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used. The reactions are performed under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Hydrosilylation Reactions: Silicon-containing products with various organic groups attached.
Oxidation Reactions: Silanols or siloxanes.
Applications De Recherche Scientifique
Chemistry: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is used as a reagent in organic synthesis. It aids in the formation of silicon-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. The silicon moiety can be used to introduce new functional groups or labels for imaging and detection.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2-(Bicyclo[221]hept-5-en-2-yl)ethyl)chlorodimethylsilane involves the reactivity of the silicon-chlorine bondThe bicyclic structure provides rigidity and stability to the molecule, making it a valuable building block in organic synthesis.
Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on the functional groups introduced. In biological systems, it can modify proteins and nucleic acids, affecting their functions and interactions. In industrial applications, it can react with other compounds to form advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with triethoxysilane instead of chlorodimethylsilane.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains a norbornene moiety but with different functional groups.
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)dimethylsilane: Similar structure but without the chlorine atom
Uniqueness: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is unique due to the presence of the chlorodimethylsilane group, which provides distinct reactivity and versatility in chemical reactions. The combination of the bicyclic structure and the silicon moiety makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEKKYNQUHJSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120543-78-4 | |
| Record name | 5-Norbornen-2-yl(ethyl)chlorodimethylsilane, mixture of endo and exo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile](/img/structure/B1141602.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

